The structural similarities, particularly the shared benzamide core and N-substituted phenyl ring, suggest potential for overlapping biological activities or similar mechanisms of action, although their specific targets and effects may differ [, , ].
Compound Description: Designated as AN-024, this compound is synthesized from 4-methyl-2-nitroaniline. The synthesis involves a series of intermediates, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide [].
Compound Description: Known as Nilotinib, this compound is an amorphous drug that presents challenges in formulation due to solubility and bioavailability issues [, ]. To address these limitations, researchers have developed soluble pharmaceutical compositions of Nilotinib by utilizing organic acids as solubilizing agents. This approach aims to enhance Nilotinib's bioavailability and mitigate the undesirable food effect associated with certain formulations []. Further investigations have focused on creating different salt forms and crystalline modifications of Nilotinib. This includes a nanosize weakly crystalline modification of Nilotinib hydrochloride monohydrate, which demonstrates superior solubility compared to existing modifications [].
Both compounds feature a central benzamide moiety (highlighted in blue) and an N-substituted phenyl ring attached to the amide nitrogen. Although they possess different substituents on the phenyl rings and the benzamide core, the shared scaffold suggests a potential for similar binding modes or interactions within biological systems [, , ].
Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist. It demonstrates high selectivity for the ET(A) receptor over the ET(B) receptor. BMS-207940 exhibits improved binding affinity, metabolic stability, and pharmacokinetic properties compared to its predecessor, N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884) []. This compound is structurally related to N-(4,5-dimethyl-3-isoxazolyl)-2'-[[(3,3-dimethyl-2-oxo-1-pyrrolidinyl) methyl]-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide, another endothelin receptor antagonist [].
The presence of the biphenyl group and the isoxazole ring in BMS-207940, instead of the benzamide and phenylethyl groups in 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, leads to distinct pharmacological profiles [, ]. Despite the structural differences, exploring compounds with variations in core structures while maintaining specific linkers, such as sulfonamide, can offer valuable insights into structure-activity relationships and aid in the development of novel therapeutic agents.
Compound Description: This series of azomethine-triazole hybrids were derived from N-benzoyl-L-phenylalanine and exhibited potent urease inhibition and free radical scavenging activity []. Compounds within this series, like 5c and 5e, showed exceptional urease inhibition, outperforming the standard thiourea inhibitor. Kinetic studies revealed diverse inhibition mechanisms within this group.
**2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide**![Structure](https://www.chemsynthesis.com/structure/2D/1299001-90-7.png)**N-(1-(5-Mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides (General Structure)**![Structure](https://www.semanticscholar.org/paper/An-expedient-synthesis-of-N‐(1‐(5‐mercapto‐4‐((substituted-yl)‐2‐phenylethyl)benzamides-Ali-Shah-2020-Arab/1101098701007823c40b7a928c4ec7754382586b/figure/0)The presence of the triazole and benzylidene moieties in the N-(1-(5-Mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides distinguishes them from 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide. This difference underscores how subtle structural variations within a chemical class can dramatically impact biological activity and target specificity [].
Compound Description: This compound is a bis-amide synthesized through a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methylaniline []. Characterized by various spectroscopic techniques and X-ray diffraction, its crystal lattice reveals intricate hydrogen bonding patterns contributing to its structure.
Compound Description: This compound is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor, exhibiting selectivity for class I HDAC isoforms []. It shows significant in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome. Its favorable pharmacokinetic profile and minimal off-target effects highlight its potential as a promising anticancer drug candidate.
Compound Description: This series of benzopyrimidine derivatives were synthesized and screened for their antitubercular, anti-HIV, and antibacterial activities []. Compound PTS14 (2-methyl-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea) exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus aureus, Mycobacterium tuberculosis, HIV-1, and HIV-2.
**2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide**![Structure](https://www.chemsynthesis.com/structure/2D/1299001-90-7.png)**PTS14**![Structure](https://www.semanticscholar.org/paper/Design-and-Synthesis-of-Novel-1-substituted-3-(3-(3-for-Pandey-Kumar/b6a6c478e576b04167201520b2ce5aa296694927/figure/0)Both compounds contain a nitrophenyl moiety (highlighted in blue), suggesting this group might be essential for interacting with biological targets or influencing the compounds' overall physicochemical properties [].
Compound Description: This radiolabeled benzamide derivative was developed as a high-specific-activity radioligand for sulpiride-related compounds []. It functions as a potent biological analog of sulpiride, and its synthesis involved incorporating iodine-125 through the diazo compound.
Compound Description: EMPA is a selective antagonist for the orexin receptor OX2 []. This compound is valuable in studying the role of orexin receptors in regulating sleep-wake cycles and arousal.
**2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide**![Structure](https://www.chemsynthesis.com/structure/2D/1299001-90-7.png)**EMPA**![Structure](https://www.selleckchem.com/products/empa.html)Despite this shared linker, their core structures differ significantly, resulting in distinct pharmacological profiles and target specificities [].
Compound Description: Amisulpride is a neuroleptic drug with a benzamide structure [, ]. Its crystal structure reveals a folded conformation stabilized by intra- and intermolecular hydrogen bonds.
Both compounds share the core benzamide moiety (highlighted in blue) and a sulfonyl group, suggesting a potential for similar binding interactions, although their pharmacological targets and activities may differ [, ].
N-(2-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and N-(2-{4-[(3,7-Dimethyl-4-acetyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide []
Compound Description: These compounds are N-phenylethyl-benzamide derivatives isolated from the stems and fruits of Swinglea glutinosa []. While they exhibited moderate non-selective cytotoxic activity against several cancer cell lines, their acridone counterparts isolated from the same plant showed weak cytotoxicity.
Despite the structural similarities in the core structure, the different substituents on the phenyl rings contribute to their distinct biological profiles [].
Compound Description: YM-09151-2 is a potent neuroleptic agent with significantly higher activity compared to metoclopramide and haloperidol []. This compound demonstrated a favorable profile with a high ratio of antistereotypic activity to cataleptogenicity, suggesting its potential as a therapeutic drug for psychosis with minimal side effects. Researchers synthesized various benzamide derivatives of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines, exploring the structure-activity relationships within this class of compounds. Further studies focused on labeling YM-09151-2 with carbon-14 and deuterium for metabolism and pharmacokinetic investigations [].
Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor []. It exhibits high selectivity for the B1 receptor over the B2 receptor and effectively inhibits bradykinin-induced responses in various in vitro and in vivo models. Its pharmacological profile suggests therapeutic potential in treating conditions associated with bradykinin B1 receptor activation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.